Hammett σp Substituent Constant of the 2,2,2-Trichloro-1-hydroxyethyl Group: Moderate Electron-Withdrawing Character Distinct from Formyl and Trichloroacetyl
The 2,2,2-trichloro-1-hydroxyethyl group [CH(OH)CCl₃] has an experimentally determined Hammett σp constant of 0.32, placing it as a moderate electron-withdrawing group that is significantly weaker than the trichloroacetyl group [COCCl₃, σp = 0.70] and measurably weaker than the formyl group [CHO, σp = 0.40] [1]. This positions the trichloro-hydroxyethyl substituent in a unique electronic niche—sufficiently withdrawing to activate the pyrrolidinone ring toward nucleophilic attack, yet not so strongly withdrawing as to render the α-hydroxy position overly labile. The σp value of 0.32 is comparable in magnitude to that of a chlorine substituent (σp ≈ 0.23) but arises from a distinctly different structural motif featuring three chlorine atoms on a single carbon with an adjacent hydroxyl group.
| Evidence Dimension | Hammett σp substituent constant (electron-withdrawing strength, para position) |
|---|---|
| Target Compound Data | σp = 0.32 for the CH(OH)CCl₃ (2,2,2-trichloro-1-hydroxyethyl) group |
| Comparator Or Baseline | σp = 0.40 for CHO (formyl); σp = 0.70 for COCCl₃ (trichloroacetyl); σp = 0.00 for H (reference) |
| Quantified Difference | CH(OH)CCl₃ is 0.08 σ units less withdrawing than CHO and 0.38 σ units less withdrawing than COCCl₃; 0.32 σ units more withdrawing than H |
| Conditions | Determined via Hammett linear free-energy analysis using reactions of trichloromethyl anions with o- and p-diformylbenzenes in DMSO at room temperature (Wassef & Ghobrial, 1989) |
Why This Matters
This quantified electronic parameter allows a scientific user to predict the reactivity of the pyrrolidinone ring in nucleophilic substitution, hydrolysis, or further derivatization reactions, enabling rational selection over analogs with different electronic profiles.
- [1] Wassef, W. N.; Ghobrial, N. M. Reactions of trichloromethyl anions with diformylbenzenes. Estimation of Hammett substituent constants of the formyl, trichloroacetyl, and 2,2,2-trichloro-1-hydroxyethyl groups. J. Chem. Soc., Perkin Trans. 2, 1989, 251-253. DOI: 10.1039/P29890000251. View Source
